1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-5-10(6-4-9)13-11(14(17)18)7-8-12(16)15(13)2/h3-6,11,13H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNPOLCLVBSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCC(=O)N2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of p-tolylacetic acid with a suitable piperidine derivative under acidic conditions, followed by oxidation to introduce the ketone functionality
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, particularly during oxidation and carboxylation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted p-tolyl derivatives.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of glioblastoma cells and other types of cancers such as breast and lung cancer .
- Neuroprotective Effects : The structure of 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid suggests potential for cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit both cholinesterase and beta-secretase enzymes, thus showing dual action against amyloid aggregation.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in drug development:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, it was tested against multiple cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (hepatocellular carcinoma). The results indicated significant cytotoxicity, particularly with certain derivatives showing enhanced efficacy when combined with other small molecule inhibitors .
Case Study 2: Neuroprotective Applications
Another study focused on the neuroprotective potential of piperidine derivatives similar to this compound. These compounds were evaluated for their ability to inhibit key enzymes involved in Alzheimer's pathology. The findings suggested that modifications to the piperidine ring could lead to improved potency and selectivity for cholinesterase inhibition.
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The nature of the substituent at position 1 significantly influences steric bulk and lipophilicity:
- 1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid (): Substituent: Ethyl (moderate bulk). Molecular Formula: C15H19NO3.
- 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid (): Substituent: Trifluoroethyl (electron-withdrawing). Molecular Formula: C8H10F3NO3. Impact: Fluorine atoms enhance metabolic stability and alter electronic properties .
Substituent Variations at Position 2
The para-tolyl group in the target compound can be replaced with aromatic or heteroaryl groups:
- 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid (): Substituent: Thiophene (electron-rich heterocycle). Molecular Weight: 239.29 g/mol.
- 1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid (): Substituent: Pyrazole (basic heterocycle). Molecular Formula: C12H17N3O3.
Ring Size and Saturation Effects
Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs:
Table 1: Key Properties of Analogous Compounds
Biological Activity
Overview
1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid (CAS No. 1255781-70-4) is a synthetic compound belonging to the piperidine family. Its unique structure, which includes a piperidine ring substituted with a methyl group, a ketone, a p-tolyl group, and a carboxylic acid group, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15NO3
- Molar Mass : 235.26 g/mol
- Structural Features :
- Piperidine ring
- Ketone group at position 6
- Carboxylic acid group at position 3
- p-Tolyl substituent at position 2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine ring can engage with multiple receptors in the body, influencing their activity. The ketone and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity.
Biological Activities
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0125 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
2. Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to decreased production of pro-inflammatory mediators, suggesting therapeutic applications in inflammatory diseases .
3. Analgesic Properties
In animal models, this compound has demonstrated analgesic effects comparable to standard pain relief medications. Its mechanism may involve modulation of pain pathways through receptor interactions .
Case Studies and Research Findings
Several studies have highlighted the compound's potential across various fields:
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, supporting its use in treating bacterial infections . -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory properties of related compounds, revealing that modifications to the piperidine structure can enhance anti-inflammatory activity. This suggests that further structural optimization could improve therapeutic efficacy . -
Pharmacological Evaluation :
Pharmacological assessments have shown that this compound interacts with central nervous system receptors, indicating potential applications in neuropharmacology and pain management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid, and how can reaction intermediates be characterized?
- Methodology : Start with esterification of the carboxylic acid group to improve solubility and reaction efficiency. For example, methyl esters of structurally similar piperidine derivatives are synthesized under basic conditions (e.g., NaOMe/MeOH) . Protect the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions, as demonstrated in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid synthesis . Intermediate characterization should include NMR (¹H/¹³C) to confirm regiochemistry and LC-MS for purity assessment .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) for purity analysis (>95% recommended) . Confirm stereochemistry via X-ray crystallography or NOESY NMR if chiral centers are present . Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups like the ketone (C=O) and carboxylic acid (COOH) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For storage, lyophilize the compound and store at -20°C under inert gas to prevent hydrolysis of the lactam ring .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Refer to Safety Data Sheets (SDS) for analogous piperidine-carboxylic acids, which recommend PPE (gloves, lab coat, goggles) and fume hood use due to potential irritancy . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS on hand .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and predict side reactions?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s integrated computational-experimental approach uses reaction path searches to minimize byproducts (e.g., dimerization or epimerization) . Machine learning tools can analyze historical reaction data to suggest optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems .
Q. What strategies resolve contradictions in stereochemical outcomes reported for similar piperidine derivatives?
- Methodology : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy . For diastereomers, leverage NOESY correlations to distinguish axial vs. equatorial substituents . Cross-validate results with synthetic controls (e.g., enantiopure starting materials) .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in disease models?
- Methodology : Screen for anti-proliferative activity using prostate cancer cell lines (e.g., PC-3) with MTT assays, referencing protocols for structurally related pyrazolo-pyridinones . For mechanistic studies, assess autophagy induction via LC3-II Western blotting and mTOR/p70S6K inhibition . Dose-response curves (0.1–100 µM) and siRNA knockdown controls are critical .
Q. What analytical approaches address discrepancies in reported physicochemical data (e.g., melting points, spectral profiles)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
